molecular formula C14H13N3O2S2 B2639022 N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide CAS No. 896679-10-0

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide

Numéro de catalogue B2639022
Numéro CAS: 896679-10-0
Poids moléculaire: 319.4
Clé InChI: CDUINWOOVPUVHB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide” is a novel thiazolo[5,4-b]pyridine derivative . It is a type of N-heterocyclic compound . These compounds have been shown to exhibit potent phosphoinositide 3-kinase (PI3K) inhibitory activity .


Synthesis Analysis

The synthesis of these thiazolo[5,4-b]pyridines involves a seven-step process from commercially available substances . The process yields moderate to good results .


Molecular Structure Analysis

The structure of these N-heterocyclic compounds was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Chemical Reactions Analysis

The structure-activity relationships (SAR) study showed that the sulfonamide functionality was important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using NMR and HRMS .

Applications De Recherche Scientifique

Pharmacokinetics and Oral Bioavailability Improvement

Research on thiazole benzenesulfonamide beta 3-adrenergic receptor agonists, including analogs, has focused on improving oral bioavailability. Studies in rats, dogs, and monkeys have investigated systemic clearance and oral absorption, indicating the potential for enhancing oral exposure through prodrug development (Stearns et al., 2002).

Antiallergic Properties

Compounds with a thiazole benzenesulfonamide structure have been evaluated for their preventive effects on systemic anaphylaxis in guinea pigs, indicating their potential as novel antiallergic agents. The development and clinical evaluation of such compounds are ongoing (Shigenaga et al., 1993).

Antiviral Activity

Thiazole derivatives have been studied for their antiviral properties, including inhibitory effects against HSV1 and HAV-MBB, showcasing their potential as antiviral agents (Attaby et al., 2006).

Biochemical Evaluation as Inhibitors

N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized and biochemically characterized as inhibitors of kynurenine 3-hydroxylase, providing insights into the biochemical properties and therapeutic potential of these compounds (Röver et al., 1997).

Synthesis and Cytotoxicity of Derivatives

The synthesis and cytotoxicity evaluation of thiazolo[4,5-b]pyridine-2(3H)-one derivatives based on α,β-unsaturated ketones and α-ketoacids have been performed, indicating moderate inhibitory activity against cancer cell lines, thus contributing to cancer research (Lozynskyi et al., 2018).

Antimicrobial Activity

Research on thiazole derivatives also includes the synthesis and evaluation of their antimicrobial activity, which has been tested against various pathogenic bacteria, showing significant potential as antimicrobial agents (Abdelhamid et al., 2010).

Propriétés

IUPAC Name

N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c1-2-21(18,19)17-11-6-3-5-10(9-11)13-16-12-7-4-8-15-14(12)20-13/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUINWOOVPUVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001323762
Record name N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815438
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

896679-10-0
Record name N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.